

Application Notes and Protocols for (Rac)-LSN2814617 in Glutamatergic Signaling Research

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Compound of Interest		
Compound Name:	(Rac)-LSN2814617	
Cat. No.:	B15618600	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LSN2814617 is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu₅). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This property makes (Rac)-LSN2814617 a valuable tool for studying the nuanced roles of mGlu₅ in glutamatergic signaling and its implications in various neurological and psychiatric disorders, including schizophrenia.[1] LSN2814617 is orally bioavailable and brain-penetrant, allowing for both in vitro and in vivo investigations.[2]

Mechanism of Action

(Rac)-LSN2814617 acts on the mGlu₅ receptor, a G-protein coupled receptor (GPCR) that, upon activation by glutamate, mobilizes intracellular calcium. As a positive allosteric modulator, (Rac)-LSN2814617 binds to a site on the receptor distinct from the glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to an amplified downstream signaling cascade. This modulation of the glutamate concentration-response curve is a hallmark of its activity.

Data Presentation



In Vitro Potency of LSN2814617

Receptor	Species	Assay Type	EC ₅₀ (nM)	Reference
mGlu₅	Human	Calcium Mobilization	52	[2]
mGlu₅	Rat	Calcium Mobilization	42	[2]

In Vivo Effects of LSN2814617

Animal Model	Dosing (mg/kg, p.o.)	Observed Effect	Reference
Male Lister Hooded Rats	0, 2.5, 5, 10	Significant modulation of amphetamine-induced hyperactivity.	[2]
Adult Male Wistar Rats	0, 0.3, 1, 3	Dose-dependent increase in wakefulness and reduction in NREM and REM sleep.	[2]

Experimental ProtocolsIn Vitro Characterization: Calcium Mobilization Assay

This protocol is designed to determine the potency of **(Rac)-LSN2814617** as a positive allosteric modulator of the mGlu₅ receptor by measuring changes in intracellular calcium concentration.

Materials:

- HEK293 cells stably expressing rat or human mGlu₅ receptors
- Cell culture medium (e.g., DMEM with 10% FBS)
- Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates



- · Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- (Rac)-LSN2814617
- Glutamate
- Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

- Cell Plating: Seed the mGlu₅-expressing HEK293 cells into the black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
 - Remove the cell culture medium from the plates and add the dye loading solution to each well.
 - Incubate the plates for 1 hour at 37°C.
- Compound Preparation:
 - Prepare a stock solution of (Rac)-LSN2814617 in DMSO.
 - Perform serial dilutions of (Rac)-LSN2814617 in assay buffer to achieve the desired final concentrations.
 - Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).
- Assay Performance:



- Wash the cells with assay buffer to remove excess dye.
- Add the diluted (Rac)-LSN2814617 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Place the plate in the FLIPR instrument.
- Initiate fluorescence reading and, after establishing a baseline, add the EC₂₀ concentration of glutamate to all wells.
- Continue to monitor the fluorescence signal for several minutes.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
 - Determine the EC₅₀ value of (Rac)-LSN2814617 by plotting the potentiation of the glutamate response against the concentration of the compound.

In Vivo Characterization: Receptor Occupancy Study

This protocol describes an ex vivo method to determine the in vivo receptor occupancy of (Rac)-LSN2814617 at the mGlu₅ receptor in the rodent brain.

Materials:

- Rodents (e.g., rats or mice)
- (Rac)-LSN2814617
- · Vehicle for oral administration
- Radioligand specific for the mGlu₅ receptor (e.g., [³H]MPEP)
- Cryostat
- · Scintillation counter

Protocol:



· Compound Administration:

Dose animals orally with either vehicle or varying concentrations of (Rac)-LSN2814617.

Tissue Collection:

- At a specified time point after dosing, euthanize the animals and rapidly dissect the brains.
- Freeze the brains immediately on dry ice or in isopentane cooled with liquid nitrogen.

Brain Sectioning:

- Using a cryostat, cut thin coronal sections (e.g., 20 μm) of the brain, particularly including regions with high mGlu₅ expression like the hippocampus and striatum.
- Thaw-mount the sections onto microscope slides.

Radioligand Binding:

- Incubate the brain sections with a saturating concentration of the mGlu₅ radioligand.
- To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled mGlu₅ antagonist.

Washing and Drying:

- Wash the sections in ice-cold buffer to remove unbound radioligand.
- Quickly rinse the sections in distilled water and dry them under a stream of cool air.

· Quantification:

 Expose the slides to a phosphor imaging screen or use a scintillation counter to quantify the amount of bound radioligand.

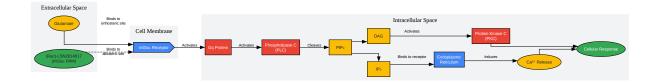
Data Analysis:

 Calculate the specific binding by subtracting the non-specific binding from the total binding.



 Determine the percent receptor occupancy for each dose of (Rac)-LSN2814617 by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

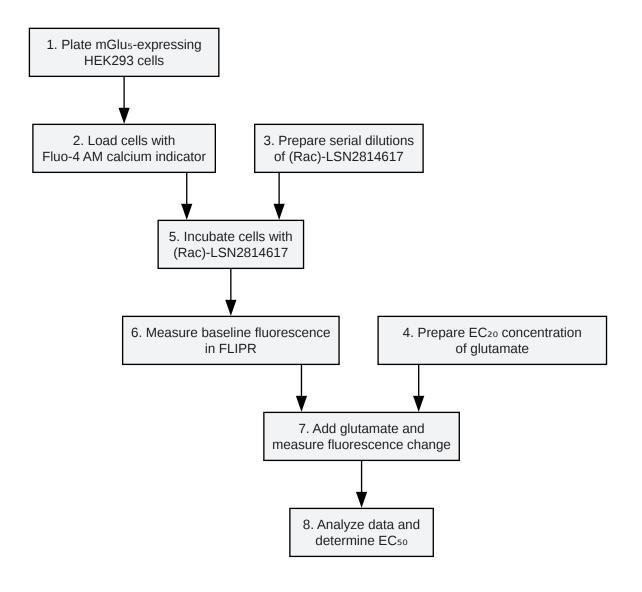
Visualizations



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Caption: mGlu₅ receptor signaling pathway modulated by (Rac)-LSN2814617.

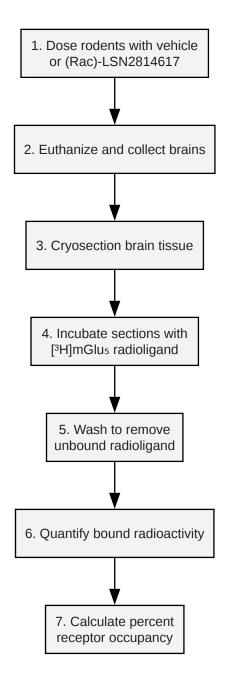




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Caption: Workflow for the in vitro calcium mobilization assay.





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Caption: Workflow for the in vivo receptor occupancy study.

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- 2. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
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